1-(4-Amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine
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Overview
Description
1-(4-Amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine is a chemical compound with a complex structure that includes an amino group, an isopropoxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-3-isopropoxybenzaldehyde with N,N-dimethylpiperidine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(4-Amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol
- 1-(4-Amino-3-isopropoxyphenyl)-N-methyl-N-(oxetan-3-yl)piperidin-3-amine
Uniqueness
1-(4-Amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H27N3O |
---|---|
Molecular Weight |
277.40 g/mol |
IUPAC Name |
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C16H27N3O/c1-12(2)20-16-11-14(5-6-15(16)17)19-9-7-13(8-10-19)18(3)4/h5-6,11-13H,7-10,17H2,1-4H3 |
InChI Key |
LSWJZMTVLWSKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC(CC2)N(C)C)N |
Origin of Product |
United States |
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